2-(Octylcarbamoyl)benzoic acid

Description

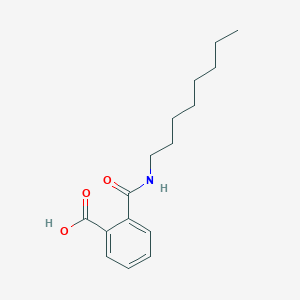

2-(Octylcarbamoyl)benzoic acid is an ortho-substituted benzoic acid derivative featuring an octylcarbamoyl group (–CONH–C₈H₁₇) attached to the aromatic ring. This compound combines the hydrophilic carboxylic acid (–COOH) and the hydrophobic octyl chain, enabling amphiphilic behavior. The carbamoyl group (–CONH–) enhances hydrogen-bonding capacity, influencing its solubility, crystallinity, and biological interactions.

Properties

CAS No. |

6292-95-1 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

2-(octylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

NRHPZGCFLLISEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

Catalyst: None required

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium

Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)

Major Products

Oxidation: Benzoic acid derivatives

Reduction: Reduced forms of the compound, such as the corresponding amine

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among 2-(Octylcarbamoyl)benzoic acid and its analogs:

| Compound Name | Substituent Position | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | Ortho | –COOH, –CONH–C₈H₁₇ | Linear octyl chain, amide linkage |

| 2-(Octyloxy)benzoic acid (CAS 27830-12-2) | Ortho | –COOH, –O–C₈H₁₇ | Ether linkage, linear octyl chain |

| 2-[(4-Methylphenyl)carbamoyl]benzoic acid | Ortho | –COOH, –CONH–C₆H₄(CH₃) | Aromatic methyl group on carbamoyl |

| 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid | Para | –COOH, –O–CH₂CH₂–O–C₆H₃(t-C₈H₁₇) | Branched tert-octyl, ethoxy spacer |

| O-Benzoyl Benzoic Acid | Ortho | –COOH, –CO–C₆H₅ | Benzoyl ester, no alkyl chain |

Physicochemical Properties

Hydrogen Bonding and Solubility

- This compound: The –CONH– group acts as both a hydrogen bond donor and acceptor, promoting stronger intermolecular interactions than ether-linked analogs. This increases crystallinity but reduces aqueous solubility compared to purely hydrophilic derivatives .

- 2-(Octyloxy)benzoic acid : The ether (–O–) group is only a hydrogen bond acceptor, resulting in weaker intermolecular forces. The linear octyl chain enhances hydrophobicity, making it less soluble in polar solvents than the carbamoyl analog .

- 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid: The bulky tert-octyl group and ethoxy spacer reduce packing efficiency, lowering melting points compared to linear-chain derivatives. The para-substitution further diminishes hydrogen-bonding networks .

Thermal Stability

Compounds with aromatic substituents (e.g., 2-[(4-Methylphenyl)carbamoyl]benzoic acid) exhibit higher thermal stability due to rigid π-π stacking, whereas alkyl-chain derivatives (e.g., this compound) have lower melting points .

Table 1: Comparative Data for Selected Compounds

| Property | This compound | 2-(Octyloxy)benzoic acid | O-Benzoyl Benzoic Acid |

|---|---|---|---|

| Hydrogen Bond Donors | 2 (–COOH, –NH) | 1 (–COOH) | 1 (–COOH) |

| Hydrogen Bond Acceptors | 4 (2 O from –COOH, 2 O from –CONH) | 3 (2 O from –COOH, 1 O from ether) | 3 (2 O from –COOH, 1 O from ester) |

| Predicted Solubility in Water | Low (amphiphilic) | Very low (hydrophobic) | Moderate (polar ester) |

| Melting Point | ~150–170°C (estimated) | ~100–120°C (estimated) | ~200–220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.